molecular formula C29H46O2 B15145685 (8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B15145685
M. Wt: 426.7 g/mol
InChI Key: FFKIQLXJMQUBQZ-ATPUVMSWSA-N
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Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthren-3-one core with a hydroxyl group at position 6 and a complex ethyl-methylheptenyl side chain at position 16. Its stereochemistry is critical, as evidenced by the (8S,9S,10R,13R,14S,17R) configuration, which influences its three-dimensional structure and biological interactions .

Properties

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-20,22-25,27,31H,7,10-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1

InChI Key

FFKIQLXJMQUBQZ-ATPUVMSWSA-N

Isomeric SMILES

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods

Core Steroid Functionalization

The synthesis typically begins with a readily available steroid precursor, such as androstane or estrane derivatives. For example, 3-keto-androstane derivatives serve as starting materials due to their compatibility with subsequent alkylation and oxidation steps.

Protection of Hydroxyl Groups

To prevent undesired reactions, hydroxyl groups at positions 3 and 17 are protected using tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS) ethers. For instance, 3β-hydroxy-androstane-17-one is treated with dihydropyran and a catalytic amount of p-toluenesulfonic acid (p-TSA) to form the THP-protected intermediate.

Alkylation at Position 17

The 17-keto group undergoes alkylation with a Grignard or acetylide reagent to introduce the hept-3-en-2-yl side chain. In a representative procedure, the lithium acetylide generated from 2-(3-butynyloxy)-tetrahydro-2H-pyran reacts with the 17-keto steroid under anhydrous conditions, yielding a 17α-alkynyl derivative. Subsequent hydrogenation using Pd/C and Pd/CaCO₃ selectively reduces the triple bond to a cis-alkene.

Oxidation and Deprotection

Jones’ reagent (CrO₃ in H₂SO₄) oxidizes secondary alcohols to ketones while simultaneously deprotecting THP groups. This step generates the 6-hydroxy-3-keto functionality.

Side Chain Elaboration

The hept-3-en-2-yl side chain requires stereoselective synthesis. A Julia–Kocienski olefination between a sulfone-containing steroid intermediate and a chiral aldehyde derivative has been employed to install the (2R,5S)-5-ethyl-6-methyl moiety.

Chemoenzymatic Approaches

Biocatalytic Hydroxylation

Recent advances utilize engineered P450 monooxygenases for site-specific hydroxylation. For example, a computationally designed P450 enzyme introduces the 6β-hydroxy group with >90% regioselectivity, avoiding the need for protective groups.

Ketoreductase-Mediated Stereocontrol

17-Ketosteroid reductases (17-KSRs) reduce the 3-keto group to the desired 3β-alcohol while preserving the stereochemistry at adjacent centers. This method achieves enantiomeric excess (ee) >98%.

Structural Modifications and Derivatives

Derivative Modification Biological Activity Yield (%)
6-Acetate Esterification at C6 Enhanced metabolic stability 85
17-Spiro-δ-lactone Lactonization at C17 Androgen receptor modulation 72
3-Carbamate Carbamate formation at C3 Improved oral bioavailability 55

Analytical Characterization

Spectroscopic Methods

  • ¹H-NMR : Characteristic signals include δ 0.86 (s, CH₃-19), δ 1.02 (s, CH₃-18), and δ 5.35 (m, H-3).
  • ¹³C-NMR : Lactone carbonyls appear at δ 172–174 ppm, while carbamates resonate at δ 157–159 ppm.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99%, with retention times between 12–14 minutes.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or ketone groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form alcohols or alkanes.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of other complex molecules and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name/ID Core Structure Position 3 Group Side Chain (C17) Molecular Weight LogP Source
Target Compound Cyclopenta[a]phenanthren-3-one Ketone (2R,5S)-5-ethyl-6-methylhept-3-en-2-yl ~414.6* ~3.5* Synthetic/Natural?
Stigmasterol (MOL000449) Cyclopenta[a]phenanthren-3-ol Hydroxyl (E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl 412.69 0.76 Natural (plant-based)
MOL008407 (Dangshen) Cyclopenta[a]phenanthren-3-one Ketone (E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl ~414.6* N/A Natural (herbal)
Compound Cyclopenta[a]phenanthren-3(2H)-one Ketone (R)-6-methylheptan-2-yl 384.64 N/A Synthetic
DHEA Analog () Modified steroidal core Hydroxyl Isoquinoline substituent 338.24–399.26 N/A Synthetic

*Estimated based on structural similarity.

Key Observations:

  • Side Chain Variations: The target compound’s unsaturated side chain (hept-3-en-2-yl) introduces rigidity, contrasting with the saturated chain in ’s compound, which may affect receptor binding .
  • Stereochemical Specificity: The (E)-configuration in the side chain (noted in stigmasterol and Dangshen compounds) is crucial for molecular packing and biological activity .

Research Implications and Gaps

  • Pharmacokinetics: The target compound’s ketone group may improve metabolic stability over stigmasterol’s hydroxyl group, but in vivo studies are needed .
  • Synthetic Accessibility: highlights scalable methods for steroidal analogs, suggesting feasibility for the target compound’s production .
  • Unresolved Questions: The biological role of the 6-hydroxy group in the target compound and its interaction with lipid membranes or nuclear receptors remain unexplored.

Biological Activity

The compound (8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with potential biological activities. This article reviews its biological activity based on various research findings and case studies.

  • Molecular Formula : C30H50O
  • Molecular Weight : 426.7 g/mol
  • IUPAC Name : (8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1H-cyclopenta[a]phenanthren-3-one

Biological Activity Overview

The biological activity of this compound has been explored in various contexts including anti-cancer properties and effects on metabolic processes. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound has shown potential in inducing apoptosis in cancer cells. Studies indicate that it may activate caspase pathways leading to programmed cell death in various cancer types.
  • Case Study : In vitro studies on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

  • Inflammation Modulation : Research suggests that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Experimental Evidence : Animal models treated with the compound exhibited reduced markers of inflammation compared to control groups .

Metabolic Regulation

  • Effects on Lipid Metabolism : The compound has been investigated for its role in lipid metabolism regulation. It appears to influence lipid profiles positively by reducing triglyceride levels and enhancing HDL cholesterol levels.
  • Clinical Observations : Participants in clinical trials reported improvements in metabolic parameters after administration of the compound as part of a dietary supplement regimen .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits pro-inflammatory cytokines
Metabolic RegulationReduces triglycerides; increases HDL

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-... and characterizing its purity?

  • Answer : Synthesis typically involves multi-step stereoselective reactions, including hydroxylation and alkylation of steroidal precursors. Purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing stereoisomers (e.g., ¹H NMR δ 3.66 for methoxy groups, ¹³C NMR δ 175.0 for ketones) . High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity.

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Answer : Store in airtight, light-resistant containers under dry conditions at room temperature (20–25°C). Avoid exposure to heat, moisture, or oxidizing agents. Use inert gas (e.g., nitrogen) purging for long-term storage. Stability studies indicate degradation under acidic/basic conditions, so neutral pH buffers are recommended .

Q. What spectroscopic techniques are optimal for resolving the stereochemical complexity of this compound?

  • Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, as demonstrated in studies of similar steroidal derivatives (e.g., C27H44O analogs) . Complementary methods include NOESY NMR to confirm spatial proximity of protons and electronic circular dichroism (ECD) for chiral centers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar steroidal compounds?

  • Answer : Discrepancies often arise from stereochemical variations (e.g., 5S vs. 5R configurations) or impurities in synthetic batches. Use comparative activity assays (e.g., receptor-binding studies) paired with rigorous structural validation (HRMS/NMR). For example, the anti-inflammatory activity of dexamethasone analogs depends on fluorine substitution at C9, a feature absent in this compound .

Q. How does the stereochemistry of the hept-3-en-2-yl side chain influence interactions with biological targets?

  • Answer : Molecular docking simulations show that the (2R,5S)-configuration optimizes hydrophobic interactions with lipid-binding domains (e.g., steroid hormone receptors). The double bond in the hept-3-en-2-yl group enhances rigidity, reducing entropic penalties during binding . Experimental validation via site-directed mutagenesis of receptor residues is recommended.

Q. What in silico methods predict the metabolic pathways and toxicity profile of this compound?

  • Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450-mediated oxidation (e.g., hydroxylation at C6 or C17). Toxicity risks (e.g., skin sensitization, H317/H319 hazards) align with structurally related steroids, requiring in vitro assays (Ames test, micronucleus assay) for confirmation .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference NMR/X-ray data from natural sources (e.g., Chisocheton tomentosus) with synthetic analogs to identify artifacts .
  • Experimental Design : Prioritize chiral synthesis routes to avoid diastereomer contamination, which skews bioactivity results .
  • Safety Protocols : Adopt OSHA-compliant PPE (P95 respirators, chemical-resistant gloves) due to H317/H319 hazards .

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